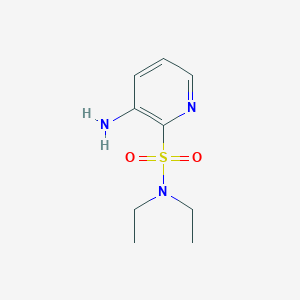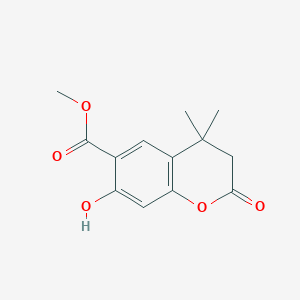
4,6-Dicyclopropyl-2-methylpyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dicyclopropyl-2-methylpyridine-3-carboxylic acid is a pyridine derivative with a molecular formula of C13H15NO2 and a molecular weight of 217.26 g/mol . This compound is known for its unique chemical structure, which includes cyclopropyl groups attached to the pyridine ring, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dicyclopropyl-2-methylpyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-methylpyridine-3-carboxylic acid, cyclopropyl groups can be introduced through a series of reactions involving cyclopropyl bromide and suitable catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4,6-Dicyclopropyl-2-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4,6-Dicyclopropyl-2-methylpyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Dicyclopropyl-2-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The cyclopropyl groups and the pyridine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine-3-carboxylic acid: Lacks the cyclopropyl groups, making it less sterically hindered.
4-Methylpyridine-3-carboxylic acid: Similar structure but with a methyl group instead of cyclopropyl groups.
Pyridine-2-carboxylic acid: A simpler pyridine derivative without additional substituents.
Uniqueness
4,6-Dicyclopropyl-2-methylpyridine-3-carboxylic acid is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These features can enhance its binding affinity to specific targets and improve its stability under various conditions .
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
4,6-dicyclopropyl-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO2/c1-7-12(13(15)16)10(8-2-3-8)6-11(14-7)9-4-5-9/h6,8-9H,2-5H2,1H3,(H,15,16) |
InChI Key |
IBVAFXXCIRAORA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=N1)C2CC2)C3CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B13189698.png)

![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13189708.png)
![7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B13189716.png)
![3-[3-(Aminomethyl)oxolan-3-yl]azetidin-3-ol](/img/structure/B13189727.png)
![3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine](/img/structure/B13189733.png)


methanol](/img/structure/B13189756.png)



